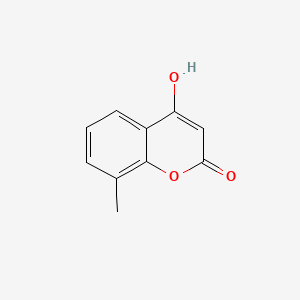

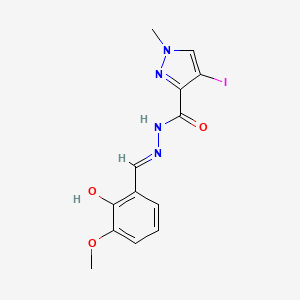

4-Hydroxy-8-methyl-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Hydroxy-8-methyl-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . The synthesis methods of coumarin systems are carried out in the classical and non-classical conditions particularly under green condition such as using green solvent, catalyst and other procedures .Molecular Structure Analysis

The molecule can be described as a benzene molecule with two adjacent hydrogen atoms replaced by an unsaturated lactone ring . Energy minimization for the 2D structure of each of the isolated compounds was initiated by means of Chimera software .Chemical Reactions Analysis

The reactant showed good reusability in this enzymatic reaction and produced higher yields of products . The reaction mixture was filtered to give 2- [ (4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide .Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 231-235°C . It has a molecular weight of 176.17 .Scientific Research Applications

Crystal Structure Analysis : Research has focused on analyzing the crystal structure of derivatives of 4-Hydroxy-8-methyl-2H-chromen-2-one. This includes understanding the crystallization in specific systems and the molecular bonding characteristics within these compounds (Manolov, Ströbele, & Meyer, 2008).

Synthesis and Physico-chemical Properties : Studies have been conducted on the synthesis of derivatives through reactions like the Knoevenagel reaction, as well as the assessment of their physico-chemical properties, including absorption spectra and acid dissociation constants (Elenkova, Morgenstern, Manolov, & Milanova, 2014).

Catalysis in Chemical Synthesis : The compound's derivatives have been used as catalysts in chemical synthesis, such as in the Michael addition for the synthesis of Warfarin and its analogues (Alonzi et al., 2014).

Antibacterial Effects : There has been exploration into the antibacterial effects of synthesized derivatives of this compound, which showed significant bacteriostatic and bactericidal activity against various bacterial strains (Behrami & Dobroshi, 2019).

Colorimetric Sensor Development : The compound has been utilized in the development of chemo-sensors for selective colorimetric sensing of ions like Cu2+ in aqueous solutions (Jo et al., 2014).

Green Chemistry Applications : Its derivatives have been synthesized using environmentally friendly techniques, like catalysis by L-proline, indicating its potential application in green chemistry (Shi & Shi, 2011).

Photovoltaic Properties in Solar Cells : The derivatives have been studied for their electronic and photovoltaic properties, particularly as organic dyes in dye-sensitized solar cells (Gad, Kamar, & Mousa, 2020).

Antioxidant Activity : Research has been conducted to measure the antioxidant activity of this compound derivatives, showing their potential as radical scavengers and chain-breaking antioxidants (Stanchev et al., 2009).

Biological Screening : Some derivatives have been synthesized and screened for biological activities such as cytotoxic and bactericidal properties (Khan et al., 2003).

Mechanism of Action

Coumarins have been routinely employed as herbal medicines since early ages . They have been intensively screened for different biological properties . In recent years, there has been considerable amount of researches with coumarins being tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

Safety and Hazards

properties

IUPAC Name |

4-hydroxy-8-methylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-3-2-4-7-8(11)5-9(12)13-10(6)7/h2-5,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWTGXRICOTZSFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=O)O2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24631-83-2 |

Source

|

| Record name | 4-hydroxy-8-methyl-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the main focus of the research presented in the paper?

A1: The research primarily focuses on exploring the reactivity of (chlorocarbonyl) phenyl ketene with different nucleophiles like β-ketoamides and thiochromen-2-one. [] The goal is to synthesize novel heterocyclic compounds, potentially with biological activity, using a one-pot reaction strategy.

Q2: Why are one-pot reactions advantageous in organic synthesis?

A2: One-pot reactions are desirable in organic synthesis because they allow for multiple chemical transformations to occur in a single reaction vessel without the need for isolation and purification of intermediates. [] This approach can save time, reduce waste, and potentially increase overall yields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5-Dimethyl-2-[({2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B604646.png)

![6-butyl-7-hydroxy-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B604648.png)

![2-[(5-benzyl-4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B604649.png)

![3-(4-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B604650.png)

![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B604652.png)

![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-isopropylphenoxy)acetohydrazide](/img/structure/B604653.png)

![2-hydroxybenzaldehyde (5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B604659.png)

![2-({(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B604661.png)

![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B604664.png)

![2-[1-(2-ethoxyanilino)ethylidene]-1H-indene-1,3(2H)-dione](/img/structure/B604668.png)